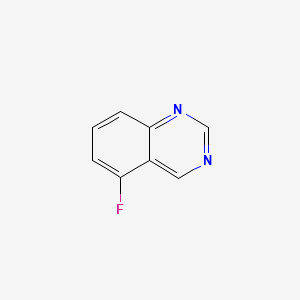

5-氟喹唑啉

描述

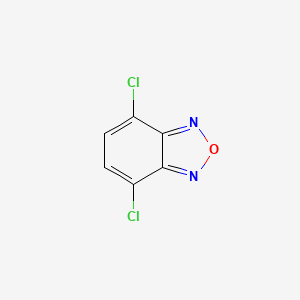

5-Fluoroquinazoline is a compound with the molecular formula C8H5FN2 . It has a molecular weight of 148.14 g/mol . It is also known by other synonyms such as Quinazoline, 5-fluoro-, and its CAS number is 16499-43-7 .

Synthesis Analysis

The synthesis of 2-amino-5-fluorobenzamide was accomplished by refluxing of thionylchloride and 2-amino-5-fluorobenzoic acid in benzene, then the mixture was exposed to dry ammonia gas. 6-fluroquinazolin-4(3H)-one was prepared by reaction of the amide compound with trimethoxymethane in dimethylformamide (DMF) .Molecular Structure Analysis

The InChI code for 5-Fluoroquinazoline is1S/C8H5FN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H . The Canonical SMILES structure is C1=CC2=NC=NC=C2C(=C1)F . Chemical Reactions Analysis

Quinazoline derivatives have been synthesized and biologically evaluated as antibacterial, antituberculosis, antiproliferative, antiviral, and antifungal agents . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Physical And Chemical Properties Analysis

5-Fluoroquinazoline has a molecular weight of 148.14 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass is 148.04367633 g/mol . The Topological Polar Surface Area is 25.8 Ų .科学研究应用

1. Anticonvulsant Studies

- Application Summary: Fluorinated quinazolines, including 5-Fluoroquinazoline, have been synthesized and evaluated for their anticonvulsant activity and neurotoxicity .

- Methods of Application: The structures of the newly synthesized compounds were confirmed by their infrared (IR), mass spectrometry (MS) spectra, 1H nuclear magnetic resonance (NMR), 13C-NMR, and elemental analysis (CHN). The anticonvulsant activity was evaluated by a subcutaneous pentylenetetrazole (scPTZ) test and maximal electroshock (MES)-induced seizure test, while neurotoxicity was evaluated by a rotorod test .

- Results or Outcomes: The data showed considerable anticonvulsant activity for all newly-synthesized compounds. Compounds 5b, 5c, and 5d showed the highest binding affinities toward the GABA-A receptor, along with the highest anticonvulsant activities in experimental mice. These compounds also showed low neurotoxicity and low toxicity in the median lethal dose test compared to the reference drugs .

2. Synthesis of 5-Fluoroquinazolin-4(1H)-ones

- Application Summary: 5-Fluoroquinazolin-4-ones have been synthesized through two convenient routes involving the cyclocondensation of 6-fluoroanthranilamide with acid chlorides (anhydrides) or with aromatic (heterocyclic) aldehydes .

- Methods of Application: The synthesis of 5-Fluoroquinazolin-4-ones involved cyclocondensation of 6-fluoroanthranilamide with acid chlorides (anhydrides) or with aromatic (heterocyclic) aldehydes .

- Results or Outcomes: A method for the synthesis of 7-fluoroquinazolin-4-one from 2,4-difluorobenzoic acid was proposed .

3. Clinical Practice

- Application Summary: 5- and 7-Fluoroquinazolones, which include 5-Fluoroquinazoline, have shown promise in clinical practice. They have been found to be effective for obesity and diabetes treatment and are also neuroprotectors and inhibitors of 2-amino-3-(3-hydroxy-5-methylisoxazol-4- yl)propionic acid (AMPA) receptor .

- Methods of Application: The specific methods of application in clinical practice are not detailed in the source .

- Results or Outcomes: The compounds have shown promising results in the treatment of obesity and diabetes, and as neuroprotectors and AMPA receptor inhibitors .

4. Aurora A Kinase Inhibition

- Application Summary: 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid has been identified as a novel and selective Aurora A kinase inhibitory lead with apoptosis properties .

- Methods of Application: The compound was designed, synthesized, and evaluated in vitro and in silico .

- Results or Outcomes: The compound showed promising results as an Aurora A kinase inhibitor, which could potentially be used in cancer treatment .

5. Synthesis of Fluorinated Quinazolines

- Application Summary: Fluorinated quinazolines, including 5-Fluoroquinazoline, have been synthesized for evaluation of their anticonvulsant activity and neurotoxicity .

- Methods of Application: The structures of the newly synthesized compounds were confirmed by their infrared (IR), mass spectrometry (MS) spectra, 1H nuclear magnetic resonance (NMR), 13C-NMR, and elemental analysis (CHN). The anticonvulsant activity was evaluated by a subcutaneous pentylenetetrazole (scPTZ) test and maximal electroshock (MES)-induced seizure test, while neurotoxicity was evaluated by a rotorod test .

- Results or Outcomes: The data showed considerable anticonvulsant activity for all newly-synthesized compounds. Compounds 5b, 5c, and 5d showed the highest binding affinities toward the GABA-A receptor, along with the highest anticonvulsant activities in experimental mice. These compounds also showed low neurotoxicity and low toxicity in the median lethal dose test compared to the reference drugs .

6. Inhibitors of AMPA Receptor

- Application Summary: 5- and 7-Fluoroquinazolones, which include 5-Fluoroquinazoline, have been found to be effective inhibitors of 2-amino-3-(3-hydroxy-5-methylisoxazol-4- yl)propionic acid (AMPA) receptor .

- Methods of Application: The specific methods of application in clinical practice are not detailed in the source .

- Results or Outcomes: The compounds have shown promising results as AMPA receptor inhibitors .

安全和危害

未来方向

Fluoroquinolones represent an interesting synthetic class of antimicrobial agents with broad spectrum and potent activity . They have potential applications in the treatment of various diseases, including cancer . Future research may focus on identifying new genes involved in drug resistance, which could lead to the development of new therapeutic strategies .

属性

IUPAC Name |

5-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBKAFBSMFSKFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NC=C2C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90663981 | |

| Record name | 5-Fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoroquinazoline | |

CAS RN |

16499-43-7 | |

| Record name | 5-Fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

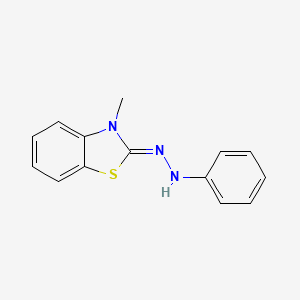

![3-Ethyl-5-[7-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B579687.png)

![(1S,4R,5R,6S)-5,6-dibromobicyclo[2.2.0]hex-2-ene](/img/structure/B579689.png)